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Compound of Interest |

Compound Name: Furo[3,4-c]pyridin-3(1H)-one
CAS No.: 5657-52-3
Cat. No.: B2530738
- 7

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic
framework for naming chemical compounds, ensuring that each name corresponds to a unique
and unambiguous structure. The name Furo[3,4-c]pyridin-3(1H)-one is a prime example of
this system applied to a fused heterocyclic system. Let's deconstruct the name to understand
the molecule's architecture.

o Parent Heterocycles: The name indicates the fusion of two parent heterocyclic rings: a furan
ring (the "Furo” prefix) and a pyridine ring.

e Fusion Descriptors [3,4-c]: This critical component describes how the two rings are joined.

o The numbers 3,4 specify the sides of the furan ring involved in the fusion. The standard
numbering of furan begins at the oxygen atom as position 1 and proceeds around the ring.
Thus, the fusion involves the bond between carbon-3 and carbon-4 of the furan ring.

o The letter c indicates the side of the pyridine ring where the fusion occurs. The sides of the
pyridine ring are lettered alphabetically, with the bond between N-1 and C-2 being side 'a’,
C-2 and C-3 being side 'b', and C-3 and C-4 being side 'c'.

e The Suffix -3(1H)-one:

o The -one suffix signifies the presence of a ketone (a carbonyl group, C=0) on the fused
ring system.
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o The number 3 indicates the position of this carbonyl group according to the numbering of
the entire fused system.

o The (1H) denotes an "indicated hydrogen™ at position 1. This is necessary to specify the
location of a hydrogen atom on a nitrogen that would otherwise have multiple possible

locations for its double bonds.

By following these IUPAC rules, we can precisely construct the chemical structure of Furo[3,4-

c]pyridin-3(1H)-one.

Synthesis and Characterization

The synthesis of Furo[3,4-c]pyridin-3(1H)-one and its derivatives is a key area of research, as
access to these scaffolds is essential for exploring their therapeutic potential. A common and
effective method involves the intramolecular cyclization of a suitably substituted pyridine

precursor.

General Synthetic Workflow

A representative synthesis often starts from a substituted pyridine, which is then elaborated to
introduce the necessary functional groups for the subsequent cyclization to form the furanone
ring. The following diagram illustrates a generalized workflow for the synthesis.
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Caption: Generalized workflow for the synthesis of Furo[3,4-c]pyridin-3(1H)-one.
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Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a Furo[3,4-c]pyridin-
3(1H)-one derivative, based on established literature procedures.

Reaction: Intramolecular cyclization of 3-carboxymethyl-4-hydroxypyridine-2-carboxylic acid.
Step-by-Step Methodology:

o Starting Material Preparation: In a 250 mL round-bottom flask equipped with a magnetic
stirrer and a reflux condenser, dissolve 10.0 g of 3-carboxymethyl-4-hydroxypyridine-2-
carboxylic acid in 100 mL of acetic anhydride.

» Reaction Execution: Heat the reaction mixture to reflux (approximately 140 °C) and maintain
this temperature for 4 hours. Monitor the progress of the reaction by Thin Layer
Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

o Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room
temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous
stirring to precipitate the product.

« Purification: Collect the crude solid by vacuum filtration and wash it with cold water (3 x 50
mL). Recrystallize the solid from ethanol to yield the pure Furo[3,4-c]pyridin-3(1H)-one
derivative as a crystalline solid.

e Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.

Characterization Data

The identity and purity of the synthesized Furo[3,4-c]pyridin-3(1H)-one are confirmed using a
suite of analytical techniques. The table below summarizes the expected characterization data.
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Technique Expected Observations

Signals corresponding to the aromatic protons
1H NMR on the pyridine ring and the methylene protons

of the furanone ring.

Resonances for the carbonyl carbon (around
13C NMR 170 ppm), aromatic carbons, and the methylene

carbon.

A strong absorption band for the lactone
IR Spectroscopy carbonyl group (around 1760 cm~1), and

characteristic bands for C-H and C=C bonds.

M Spect . A molecular ion peak corresponding to the
ass Spectrometry _
calculated molecular weight of the compound.

Significance in Medicinal Chemistry and Drug
Development

The Furo[3,4-c]pyridin-3(1H)-one scaffold is recognized as a "privileged structure” in
medicinal chemistry. This is due to its ability to interact with a variety of biological targets with
high affinity, often serving as a core component in the design of potent and selective inhibitors.

Key Therapeutic Targets

Derivatives of Furo[3,4-c]pyridin-3(1H)-one have been investigated for their activity against
several important classes of enzymes, including:

o Kinases: Many kinase inhibitors incorporate fused heterocyclic systems to interact with the
ATP-binding site. The Furo[3,4-c]pyridin-3(1H)-one scaffold can be functionalized to target
specific kinases involved in cancer cell proliferation and signaling.

o Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are an established class of anti-
cancer agents. The lactone and pyridine moieties of the Furo[3,4-c]pyridin-3(1H)-one core
can form key hydrogen bonding interactions within the PARP active site.
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o Other Enzymes: This scaffold has also been explored for the inhibition of other enzymes,
such as phosphodiesterases and histone deacetylases.

lllustrative Signaling Pathway Involvement

The following diagram illustrates a simplified signaling pathway where a kinase inhibitor based
on the Furo[3,4-c]pyridin-3(1H)-one scaffold might act.
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Caption: Inhibition of a kinase signaling pathway by a Furo[3,4-c]pyridin-3(1H)-one derivative.

Conclusion

Furo[3,4-c]pyridin-3(1H)-one represents a versatile and valuable scaffold in modern medicinal
chemistry. A thorough understanding of its IUPAC nomenclature is fundamental for any scientist
working with this compound. The synthetic routes to this molecule are well-established,
allowing for the generation of diverse libraries of derivatives for biological screening. The
demonstrated activity of these derivatives against key therapeutic targets, such as kinases and
PARP, underscores the potential of the Furo[3,4-c]pyridin-3(1H)-one core in the development
of next-generation therapeutics. Future research in this area will undoubtedly continue to
uncover new applications for this remarkable heterocyclic system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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